molecular formula C11H11ClN2O2 B3000285 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride CAS No. 1864015-05-3

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride

Cat. No.: B3000285
CAS No.: 1864015-05-3
M. Wt: 238.67
InChI Key: AMHWQSCFUQFGRL-UHFFFAOYSA-N
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Description

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is a chemical compound with the molecular formula C11H10N2O2·HCl. It is a derivative of benzoic acid and pyrazole, featuring a pyrazole ring substituted with a methyl group at the 3-position and a benzoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride typically involves the reaction of 3-methyl-1H-pyrazole with a benzoic acid derivative under specific conditions. One common method includes:

    Starting Materials: 3-methyl-1H-pyrazole and a benzoic acid derivative.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

    Procedure: The reactants are mixed and heated under reflux conditions for several hours, followed by cooling and precipitation of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.

    Catalytic Processes: Employing advanced catalytic systems to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)benzoic acid: Lacks the methyl group at the 3-position of the pyrazole ring.

    3-methyl-1H-pyrazole-4-carboxylic acid: Features a carboxylic acid group directly attached to the pyrazole ring.

    2-(3-methyl-1H-pyrazol-1-yl)benzoic acid: The non-hydrochloride form of the compound.

Uniqueness

2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2.ClH/c1-8-6-7-13(12-8)10-5-3-2-4-9(10)11(14)15;/h2-7H,1H3,(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWQSCFUQFGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864015-05-3
Record name 2-(3-methyl-1H-pyrazol-1-yl)benzoic acid hydrochloride
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